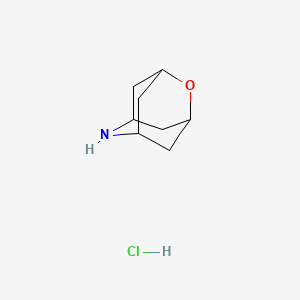

2-Oxa-6-azaadamantane hydrochloride

Description

Contextual Significance within Organic and Medicinal Chemistry Research

Azaadamantanes, which are adamantane (B196018) cages where one or more carbon atoms are replaced by nitrogen, have emerged as a promising scaffold in medicinal chemistry. documentsdelivered.comnih.gov This interest stems from the fact that adamantane derivatives have been successfully incorporated into a number of approved drugs. nih.gov The introduction of heteroatoms like nitrogen and oxygen into the adamantane framework, as seen in 2-Oxa-6-azaadamantane hydrochloride, can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. documentsdelivered.com Researchers are actively exploring such derivatives for their potential as antiviral, antibacterial, and central nervous system-acting agents. nih.gov

The hydrochloride salt form of 2-Oxa-6-azaadamantane is particularly relevant for research purposes. The salt form generally imparts improved water solubility and crystallinity compared to the free base, which is advantageous for handling, formulation, and in some cases, biological testing.

Unique Structural Features and Topological Considerations of the Adamantane Framework

The adamantane core is a highly symmetrical and rigid cage-like structure, often described as a molecular diamondoid. rsc.org This inherent rigidity is a key feature, as it reduces the conformational flexibility of the molecule, which can lead to more specific interactions with biological targets. The structure of adamantane consists of ten carbon atoms arranged in a configuration of three fused cyclohexane (B81311) rings in chair conformations.

In 2-Oxa-6-azaadamantane, the introduction of an oxygen atom at the 2-position and a nitrogen atom at the 6-position breaks the perfect symmetry of the parent adamantane. This substitution creates a unique topological environment with distinct electronic and steric properties. The nitrogen atom introduces a site for protonation, forming the hydrochloride salt, and a potential point for further functionalization. The oxygen atom, being a heteroatom, can also influence the molecule's polarity and hydrogen bonding capabilities.

Overview of Academic Inquiry into Bridged Heterocyclic Systems

Bridged heterocyclic systems, such as 2-Oxa-6-azaadamantane, are a cornerstone of modern synthetic and medicinal chemistry. These molecules are characterized by having at least one atom connecting two non-adjacent atoms of a ring system. This structural motif imparts a defined three-dimensional shape that is often crucial for biological activity.

The synthesis of such complex structures presents a significant challenge to organic chemists, driving the development of novel synthetic methodologies. Research in this area often focuses on strategies for the efficient construction of the bridged core and the subsequent introduction of functional groups. The synthesis of 2-oxa-6-aza-adamantane itself has been achieved starting from 9-azabicyclo[3.3.1]nona-2,6-dienes and 9-oxabicyclo[3.3.1]nona-2,6-diene. nih.gov The study of these systems provides fundamental insights into reaction mechanisms, conformational analysis, and the influence of stereochemistry on molecular properties.

Detailed Research Findings

While specific research exclusively detailing the applications of this compound is limited in publicly available literature, the synthesis of the parent compound and related structures provides valuable data.

The synthesis of 2-oxa-6-aza-adamantane has been reported, providing a pathway to obtaining the core scaffold. nih.gov The formation of the hydrochloride salt is a standard chemical transformation, typically achieved by treating the free base with hydrochloric acid. For instance, the synthesis of the related 2-Azaadamantan-6-one hydrochloride was achieved by stirring the parent compound with a 1 M HCl solution in diethyl ether. acs.orgacs.org

Spectroscopic data for closely related compounds offer insights into the structural characteristics of this compound. For example, the 1H and 13C NMR data for 2-Azaadamantan-6-one hydrochloride reveal characteristic shifts for the protons and carbons within the cage structure. acs.orgacs.org

Table 1: Spectroscopic Data for the Related Compound 2-Azaadamantan-6-one Hydrochloride acs.org

| Nucleus | Chemical Shift (δ) ppm |

| 1H NMR (DMSO-d6) | 2.03–2.14 (m, 4H), 2.38–2.47 (m, 4H), 2.55 (d, J = 3.9 Hz, 2H), 3.69 (s, 2H), 9.69 (s, 2H) |

| 13C NMR (DMSO-d6) | 34.3, 43.2, 46.0, 212.6 |

This data is for a related compound and is presented for illustrative purposes.

The exploration of adamantane derivatives in medicinal chemistry is broad. For example, adamantane-based compounds have been investigated as sigma-2 receptor ligands, which have potential applications in cancer therapy and diagnosis. The rigid adamantane scaffold is used to orient functional groups in a specific manner to achieve high binding affinity and selectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-5-2-8-4-6(9-5)3-7(1)10-8;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSYUMJRMQSMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35986-03-9 | |

| Record name | 2-Oxa-6-azatricyclo[3.3.1.13,7]decane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35986-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Transformative Studies of 2 Oxa 6 Azaadamantane Hydrochloride

Reactions Involving the Bridgehead Nitrogen and Oxygen Heteroatoms

The reactivity of 2-oxa-6-azaadamantane hydrochloride is largely centered around its bridgehead nitrogen and oxygen atoms. The nitrogen atom, being a secondary amine in the hydrochloride salt form, can undergo a variety of chemical transformations. These reactions are fundamental to the synthesis of its more complex derivatives, particularly the N-oxyl radicals that are crucial for its catalytic activity. Key reactions include N-alkylation, N-acylation, and most importantly, N-oxidation, which forms the corresponding nitroxide radical. The presence of the oxygen atom at the 2-position influences the electron distribution within the adamantane (B196018) cage, thereby affecting the reactivity of the nitrogen atom.

Oxidative Transformations and Organocatalytic Applications

The true significance of this compound in modern organic synthesis lies in its conversion to powerful organocatalysts for oxidative transformations. These catalysts have demonstrated remarkable efficiency and selectivity in various chemical reactions.

A major breakthrough in the application of this compound was its use in the development of 2-Azaadamantane (B3153908) N-Oxyl (AZADO) type catalysts. These catalysts are stable nitroxide radicals that have emerged as highly active alternatives to the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. The steric bulk provided by the adamantane framework in AZADO catalysts enhances their stability and catalytic performance. The synthesis of these catalysts typically involves the oxidation of the parent amine, 2-oxa-6-azaadamantane. A notable derivative is 9-azanoradamantane N-oxyl (Nor-AZADO), which is prepared from 2-oxa-6-azaadamantane. Another key derivative is 2-azaadamantane N-oxyl (AZADO), which has shown exceptional catalytic activity. The development of various AZADO derivatives has been a significant area of research, aiming to fine-tune the steric and electronic properties of the catalyst for specific applications.

AZADO-type catalysts, derived from this compound, have been extensively explored for the chemoselective oxidation of alcohols. These catalysts exhibit remarkable selectivity for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often under mild conditions and with high functional group tolerance. For instance, in the presence of a co-oxidant such as diacetoxyiodobenzene, AZADO and its derivatives can efficiently catalyze the oxidation of a wide range of alcohols, including those containing sensitive functional groups. The high chemoselectivity of these catalysts makes them particularly valuable in complex total synthesis projects where the selective oxidation of a specific hydroxyl group is required without affecting other functionalities.

Table 1: Comparison of AZADO-type Catalysts in Alcohol Oxidation

| Catalyst | Precursor | Typical Co-oxidant | Key Advantages |

| AZADO | 2-Azaadamantane | NaOCl, PhI(OAc)₂ | High catalytic activity, good stability. |

| Nor-AZADO | 2-Oxa-6-azaadamantane | NaOCl | Enhanced reactivity in certain cases. |

| ABNO | 9-Azabicyclo[3.3.1]nonane | Various | High turnover numbers and frequencies. |

Investigations into Functional Group Interconversions on the Adamantane Cage

Beyond its role as a catalyst precursor, the 2-oxa-6-azaadamantane framework allows for various functional group interconversions on the adamantane cage itself. These modifications can be used to synthesize a range of derivatives with tailored properties. The rigid structure of the adamantane core provides a unique scaffold for introducing functionality at specific and predictable locations. Research in this area explores reactions such as halogenation, nitration, and other electrophilic substitutions on the carbon skeleton, as well as transformations of the heteroatom-containing bridges. These studies are crucial for developing new ligands, materials, and biologically active molecules based on the azaadamantane scaffold.

Mechanistic Studies of Ring-Opening and Rearrangement Pathways

The structural rigidity of the 2-oxa-6-azaadamantane system also makes it an interesting subject for mechanistic studies, particularly concerning ring-opening and rearrangement reactions. Under certain conditions, the strained cage structure can undergo cleavage, leading to the formation of different bicyclic or monocyclic products. These studies often involve computational and experimental approaches to elucidate the reaction mechanisms, transition states, and product distributions. Understanding these pathways is not only of fundamental academic interest but also provides insights into the stability of the catalyst framework under various reaction conditions and can guide the design of more robust catalysts. For example, studies on related adamantane derivatives have revealed complex rearrangement pathways under acidic or thermal stress.

Advanced Spectroscopic and Crystallographic Characterization of 2 Oxa 6 Azaadamantane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of 2-Oxa-6-azaadamantane hydrochloride. The inherent symmetry of the adamantane (B196018) cage, modified by the introduction of oxygen and nitrogen heteroatoms, dictates the number and type of signals observed.

In the ¹H NMR spectrum, the protons on the adamantane skeleton are expected to appear in specific chemical shift regions, influenced by the electronegativity of the adjacent heteroatoms and their spatial arrangement. Protons closer to the oxygen atom would experience a downfield shift. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are characteristic of their local electronic environment. Carbons bonded to the oxygen and nitrogen atoms will resonate at lower fields compared to the other methylene (B1212753) and methine carbons in the cage. For instance, in related azaadamantane structures, carbons adjacent to the nitrogen atom show distinct shifts that aid in their assignment. nih.gov

The hydrochloride form of the molecule results in the protonation of the nitrogen atom, creating an ammonium (B1175870) salt. This typically leads to a broad signal for the N-H protons in the ¹H NMR spectrum, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous adamantane derivatives, as specific experimental data for the title compound is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| C1, C3 | - | ~70-75 | Bridgehead carbons adjacent to oxygen. |

| C4, C10 | ~2.0-2.5 | ~35-40 | Methylene carbons. |

| C5, C7 | - | ~50-55 | Bridgehead carbons adjacent to nitrogen. |

| C8, C9 | ~2.2-2.8 | ~45-50 | Methylene carbons adjacent to nitrogen. |

| NH₂⁺ | Broad, variable | - | Protons on the charged nitrogen atom. |

Note: The numbering of the adamantane cage follows standard IUPAC nomenclature.

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for confirming the complex connectivity of the adamantane framework. scielo.br

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would reveal the coupling network between the various methine and methylene protons, helping to trace the pathways through the cage structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduepfl.ch HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. It provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduepfl.ch This is particularly powerful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for piecing together different fragments of the molecule. For this compound, HMBC would confirm the connectivity across the oxygen and nitrogen atoms, solidifying the assignment of the entire cage structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

The adamantane cage is known for its high degree of rigidity and its characteristic chair-like conformations of the constituent cyclohexane (B81311) rings. X-ray diffraction data would allow for a detailed conformational analysis of the this compound cage. It is expected that the cage would adopt a largely strain-free, chair-chair conformation, similar to the parent adamantane molecule. However, the introduction of the C-O-C ether linkage and the C-N-C amine function might introduce subtle distortions in bond lengths and angles from the ideal tetrahedral geometry, which would be precisely quantifiable from the crystallographic data.

Auxiliary Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

While NMR and X-ray crystallography are the primary tools for structural elucidation, other spectroscopic methods provide complementary and confirmatory information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include strong stretching vibrations for the N-H bonds of the ammonium group, typically in the range of 3100-3300 cm⁻¹, and C-O-C stretching vibrations for the ether linkage, usually found around 1050-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations characteristic of the adamantane framework.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, electrospray ionization (ESI) would likely show a prominent peak for the cationic species [C₈H₁₄NO]⁺, corresponding to the protonated free base. The high-resolution mass spectrum would allow for the determination of the exact molecular formula. Analysis of the fragmentation pattern could provide further structural information, although the rigid adamantane cage is often resistant to extensive fragmentation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic structure, stability, and reactivity of azaadamantane derivatives. researchgate.netacs.orgrsc.orgresearchgate.netnih.govsphinxsai.comscirp.org These methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.

Electronic Structure and Stability Analysis of 2-Oxa-6-azaadamantane Derivatives

DFT calculations are frequently employed to analyze the electronic properties of azaadamantane derivatives, providing insights into their kinetic and thermodynamic stability. nih.gov By optimizing the molecular geometry, researchers can calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally corresponds to higher stability and lower reactivity. researchgate.netsphinxsai.com

The stability of various substituted 2-oxa-6-azaadamantane derivatives can be systematically evaluated by comparing their total energies and HOMO-LUMO gaps. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the adamantane (B196018) cage can significantly influence the electronic distribution and, consequently, the stability of the molecule.

Below is a representative data table showcasing the calculated electronic properties for a series of hypothetical 2-oxa-6-azaadamantane derivatives.

| Derivative | Substituent at N6 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Total Energy (Hartree) |

|---|---|---|---|---|---|

| 1 | -H | -6.85 | 1.20 | 8.05 | -440.123 |

| 2 | -CH3 | -6.70 | 1.25 | 7.95 | -479.456 |

| 3 | -COCH3 | -7.10 | 0.95 | 8.05 | -552.789 |

| 4 | -NO2 | -7.50 | 0.50 | 8.00 | -645.123 |

Prediction of Reaction Mechanisms and Transition State Structures

DFT is also a powerful tool for mapping out reaction pathways and identifying transition state structures. This is particularly useful in understanding the synthesis and reactivity of 2-oxa-6-azaadamantane derivatives. For example, in the synthesis of azaadamantanones, key steps such as Curtius rearrangements and intramolecular cyclizations can be modeled to determine the most likely reaction mechanism. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. These computational studies can help rationalize experimental observations and guide the design of more efficient synthetic routes. For instance, calculations can predict the regioselectivity and stereoselectivity of reactions involving the 2-oxa-6-azaadamantane scaffold.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution. researchgate.netmdpi.comyoutube.commdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com

For 2-oxa-6-azaadamantane hydrochloride, MD simulations can be used to explore its conformational landscape in different solvent environments. Although the adamantane cage itself is rigid, substituents on the nitrogen atom can exhibit conformational flexibility. MD simulations can reveal the preferred conformations of these substituents and the energy barriers between them.

In Silico Modeling of Ligand-Target Interactions

The rigid adamantane scaffold is a popular framework in medicinal chemistry, and azaadamantane derivatives have been investigated for their potential as therapeutic agents. nih.govnih.gov In silico techniques such as molecular docking are instrumental in predicting the binding affinity and orientation of these molecules within the active site of a biological target. mdpi.comnih.govunar.ac.idjocpr.comnih.govnih.govresearchgate.net

Molecular docking simulations can be used to screen a library of 2-oxa-6-azaadamantane derivatives against a specific protein target, such as an enzyme or a receptor. These simulations predict the most favorable binding pose of the ligand and estimate the binding energy, which is an indicator of the ligand's potency. The results of docking studies can guide the selection of the most promising candidates for further experimental testing.

For example, derivatives of 2-oxa-6-azaadamantane could be docked into the active site of a viral protein or a human enzyme to assess their potential as inhibitors. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed to understand the structural basis for binding.

The following table provides a hypothetical example of docking results for 2-oxa-6-azaadamantane derivatives with a generic protein kinase target.

| Derivative | Substituent at N6 | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | -H | -6.5 | LEU83, LYS20, VAL28 |

| 2 | -CH3 | -6.8 | LEU83, LYS20, VAL28, ALA40 |

| 3 | -C6H5 | -8.2 | LEU83, LYS20, PHE145, TYR80 |

| 4 | -CONH2 | -7.5 | LEU83, LYS20, ASP144, GLN84 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.govresearchgate.netnih.govresearchgate.netcardiff.ac.ukekb.egnih.govrsc.orgresearchgate.netgithub.ionih.govmdpi.com The comparison of these predicted spectra with experimental data serves as a powerful tool for structural elucidation and for validating the accuracy of the computational models. nih.gov

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure and to assign the resonances to specific atoms in the molecule. Discrepancies between the calculated and experimental spectra can often be resolved by considering conformational averaging or solvent effects. nih.gov

Similarly, the vibrational frequencies from IR spectroscopy can be calculated and compared with the experimental IR spectrum. This comparison aids in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the C-O-C ether linkage and the N-H bond in the hydrochloride salt can be identified.

A table comparing experimental and calculated ¹³C NMR chemical shifts for the parent 2-oxa-6-azaadamantane is presented below.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1, C3 | 68.2 | 69.0 | 0.8 |

| C4, C8 | 35.5 | 36.1 | 0.6 |

| C5, C7 | 48.9 | 49.5 | 0.6 |

| C9, C10 | 32.1 | 32.5 | 0.4 |

Applications in Chemical Biology and Advanced Materials Research

Scaffold in Rational Ligand Design and Discovery

The rigid nature of the 2-Oxa-6-azaadamantane core makes it an excellent starting point for the rational design of ligands. Its well-defined geometry can help in positioning functional groups in a precise orientation to interact with biological targets, a key principle in modern drug design.

Scientific literature describes the use of various heterocyclic scaffolds in the design of kinase inhibitors and N-methyl-D-aspartate (NMDA) receptor modulators nih.govnih.gov. While no specific studies were identified that utilize the 2-Oxa-6-azaadamantane hydrochloride scaffold for these targets, its structural features make it a plausible candidate for such applications. The nitrogen atom in the cage can act as a hydrogen bond acceptor or be functionalized to interact with key residues in the ATP-binding site of kinases or the allosteric sites of NMDA receptors nih.govnih.gov.

The design of kinase inhibitors often involves the use of scaffolds that can present hydrogen bond donors and acceptors to the hinge region of the kinase ATP-binding site nih.gov. The 2-Oxa-6-azaadamantane scaffold could be derivatized to present such functionalities. Similarly, NMDA receptor modulators often possess rigid structures to achieve subtype selectivity nih.gov. The defined stereochemistry of 2-Oxa-6-azaadamantane could be exploited to develop selective ligands for different NMDA receptor subunits.

Table 1: Examples of Scaffolds in Kinase and NMDA Receptor Modulator Design

| Target Class | Example Scaffold | Key Interactions |

| Kinase | Pyrrolo[2,3-d]pyrimidine | Hydrogen bonding with the kinase hinge region |

| Kinase | Indazole | Hydrogen bonding with the kinase hinge region |

| NMDA Receptor | Decahydroquinoline | Probing the PCP binding site conformation |

| NMDA Receptor | Phenylglycine derivatives | Allosteric modulation |

Conformationally restricted molecules are invaluable tools in chemical biology for probing protein-ligand interactions. The rigidity of the 2-Oxa-6-azaadamantane scaffold can be leveraged to create chemical probes with a well-defined three-dimensional shape. This can lead to higher affinity and selectivity for their biological targets. While no specific chemical probes based on this compound have been reported, the general principles of using rigid scaffolds like adamantane (B196018) for creating multivalent binders are well-established nih.gov. Such probes could be used to study the structure and function of various proteins and receptors.

Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery Research

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new drug candidates mdpi.comnih.gov. The defined structure of this compound makes it an interesting fragment for inclusion in virtual compound libraries.

Ligand-based pharmacophore modeling involves identifying the common chemical features of a set of known active molecules to generate a hypothesis about the necessary interactions for biological activity nih.gov. If a series of active compounds were to be synthesized from the 2-Oxa-6-azaadamantane scaffold, their shared structural features could be used to develop a pharmacophore model. This model would highlight the essential hydrogen bond donors, acceptors, hydrophobic regions, and ionic interaction points required for activity mdpi.com.

Structure-based pharmacophore models are derived from the three-dimensional structure of a biological target, such as an enzyme or receptor mdpi.com. If the binding site of a protein is known to accommodate a cage-like structure, a pharmacophore model could be developed that includes features complementary to the 2-Oxa-6-azaadamantane scaffold. This approach could guide the design of novel ligands based on this scaffold that are predicted to have high affinity for the target.

High-throughput virtual screening (HTVS) is a computational method used to screen large libraries of virtual compounds against a biological target nih.gov. The inclusion of derivatives of 2-Oxa-6-azaadamantane in these libraries could lead to the discovery of novel hit compounds. The rigid nature of the scaffold would reduce the conformational complexity of the virtual molecules, potentially leading to more accurate and faster screening results nih.gov.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1r,3r,5r,7r)-2-oxa-6-azaadamantane hydrochloride | sigmaaldrich.com |

| CAS Number | 35986-03-9 | sigmaaldrich.com |

| Molecular Formula | C8H14ClNO | sigmaaldrich.com |

| InChI Key | LSSYUMJRMQSMAD-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Role as a Rigid Scaffold in Supramolecular Chemistry and Peptidomimetics Research

The conformationally constrained structure of this compound makes it an exemplary rigid scaffold. In chemical design, rigid scaffolds are highly sought after because they reduce the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govacs.org This principle is central to both supramolecular chemistry, which involves the study of non-covalent interactions between molecules, and peptidomimetics, the design of molecules that mimic the structure and function of peptides.

Research into macrocyclic kinase inhibitors has demonstrated the significant advantages of using rigid scaffolds. researchgate.netnih.gov Such scaffolds maintain their three-dimensional structure both before and after cyclization and upon binding to a target, a property that is crucial for rational drug design. nih.govresearchgate.net The adamantane core of 2-Oxa-6-azaadamantane provides this inherent rigidity. By functionalizing the nitrogen and carbon positions of this heterocycle, chemists can project substituents in well-defined spatial orientations. This allows for the precise construction of complex host-guest systems in supramolecular chemistry and the development of peptidomimetics that can accurately replicate the presentation of key amino acid side chains for specific protein interactions. The stability and predictable geometry of the 2-Oxa-6-azaadamantane framework make it an attractive starting point for creating molecules with specific shapes and functionalities designed to interact with biological macromolecules. biorxiv.org

Exploration in the Development of High-Energy Density Materials (e.g., Polynitro Derivatives)

The field of high-energy density materials (HEDMs) seeks to develop new compounds that can store and release large amounts of chemical energy. bohrium.com A key strategy in this area is the incorporation of multiple "explosophoric" groups, such as the nitro group (–NO₂), onto a compact, thermally stable molecular backbone. researchgate.net The caged structure of adamantane and its heteroatomic derivatives are promising candidates for this purpose due to their high density, rigidity, and stability. researchgate.net

Computational studies have been conducted on related azaadamantane structures to evaluate their potential as HEDMs. nih.gov Research on polynitrohexaazaadamantanes, for instance, has shown that their heats of formation, detonation velocities, and detonation pressures are strongly correlated with the number and orientation of the nitro substituents. nih.gov These studies predict that azaadamantanes with four to six nitro groups meet the criteria for HEDMs. nih.gov The introduction of nitro groups onto the 2-Oxa-6-azaadamantane core is a logical extension of this research. The rigid framework could support multiple nitro groups, and the presence of the oxygen atom could influence the compound's oxygen balance and energetic performance. Theoretical calculations on various polynitrohexaazaadamantanes illustrate how energetic properties improve with increased nitration. nih.gov

| Compound | Number of Nitro Groups (n) | Calculated Density (ρ, g/cm³) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) |

|---|---|---|---|---|

| Mononitrohexaazaadamantane | 1 | 1.71 | 7.99 | 27.9 |

| Dinitrohexaazaadamantane | 2 | 1.80 | 8.64 | 33.5 |

| Trinitrohexaazaadamantane | 3 | 1.88 | 9.21 | 39.1 |

| Tetranitrohexaazaadamantane | 4 | 1.95 | 9.69 | 44.2 |

| Pentanitrohexaazaadamantane | 5 | 2.01 | 10.08 | 48.8 |

| Hexanitrohexaazaadamantane | 6 | 2.07 | 10.42 | 53.2 |

Table 1. Calculated energetic properties of polynitrohexaazaadamantanes, demonstrating the increase in performance with a higher number of nitro groups. Data sourced from computational studies. nih.gov

Integration into DNA-Encoded Library Technology (DELT) for Chemical Space Diversification

DNA-Encoded Library Technology (DELT) is a powerful platform for discovering novel small-molecule ligands for protein targets. nih.gov This technology involves synthesizing vast combinatorial libraries of compounds, where each unique molecule is physically linked to a distinct DNA barcode that records its chemical synthesis. researchgate.net A significant challenge and opportunity in DELT is the diversification of the chemical structures within these libraries to explore new areas of chemical space. rsc.org

There is a growing interest in incorporating molecules with a higher fraction of sp³-hybridized carbon centers and complex three-dimensional shapes into DNA-encoded libraries. rsc.org These characteristics are associated with improved clinical success in drug molecules. The rigid, sp³-rich structure of this compound makes it an ideal building block for this purpose. rsc.org By attaching this scaffold to a DNA tag, it can be elaborated through a series of chemical reactions to generate a library of unique derivatives. The defined three-dimensional geometry of the adamantane core ensures that the resulting library members present their functional groups in a spatially diverse manner, which is distinct from the flatter structures that have traditionally dominated screening collections. This diversification increases the probability of identifying potent and selective binders for challenging drug targets, such as those with complex binding sites. nih.gov

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for 2-Oxa-6-azaadamantane Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. Future research on 2-oxa-6-azaadamantane will likely prioritize the development of more environmentally benign synthetic routes.

Current synthetic strategies for related azaadamantanes, such as 2-azaadamantan-6-one hydrochloride, often involve multi-step processes with the use of stoichiometric reagents and organic solvents. nih.gov Green chemistry approaches could revolutionize this by focusing on:

Catalytic Hydrogenolysis: Replacing stoichiometric reducing agents with catalytic methods, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst, can significantly reduce waste. For instance, in the synthesis of a related azaadamantane, catalytic hydrogenolysis has been employed for deprotection steps. nih.gov

Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. Future research could explore the use of greener solvents like water, supercritical fluids, or bio-based solvents. The synthesis of some heterocyclic compounds, like oxadiazole derivatives, has been successfully achieved in water or under solvent-free conditions, suggesting the potential for similar approaches with 2-oxa-6-azaadamantane.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and developing more direct cyclization strategies.

Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or mechanochemistry (grinding), could lead to shorter reaction times and reduced energy consumption. researchgate.net

| Green Chemistry Approach | Potential Application in 2-Oxa-6-azaadamantane Synthesis |

| Catalytic Methods | Utilization of catalytic hydrogenation for reduction and deprotection steps. |

| Alternative Solvents | Exploration of water, ionic liquids, or bio-solvents to replace hazardous organic solvents. |

| Atom Economy | Development of one-pot reactions and minimizing the use of protecting groups. |

| Energy Efficiency | Application of microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. |

Exploration of Novel Reactivity Patterns and Undiscovered Catalytic Potential

The inherent strain and unique electronic properties of the 2-oxa-6-azaadamantane scaffold suggest that it may exhibit novel reactivity patterns. A deeper investigation into its chemical behavior could uncover new synthetic transformations and catalytic applications.

The presence of both an oxygen and a nitrogen atom within the rigid cage structure could lead to interesting and potentially useful reactivity. For example, the nitrogen atom could act as a nucleophile or a base, while the oxygen atom could influence the reactivity of adjacent bonds through inductive effects. The study of related azaadamantanes has shown their utility as ligands in catalysis and as building blocks for pharmacologically active molecules. nih.gov

Future research could focus on:

Functionalization Studies: Systematically exploring the reactivity of the C-H bonds at various positions on the scaffold to introduce new functional groups. This could lead to a diverse library of derivatives with tailored properties.

Ring-Opening Reactions: Investigating the conditions under which the cage structure can be selectively opened to generate novel, highly functionalized bicyclic or monocyclic compounds.

Catalytic Applications: Exploring the potential of 2-oxa-6-azaadamantane and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The constrained geometry of the scaffold could impart high selectivity in catalytic reactions. For instance, other adamantane-based phosphine (B1218219) ligands have shown activity in asymmetric hydrogenation. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Predictive Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic routes. nih.govyoutube.com The application of these computational tools to 2-oxa-6-azaadamantane research could significantly accelerate the discovery of new derivatives and their applications.

AI and ML algorithms can be trained on existing chemical data to:

Predict Biological Activity: By analyzing the structural features of known bioactive molecules, ML models can predict the potential biological targets of new 2-oxa-6-azaadamantane derivatives, guiding medicinal chemistry efforts.

Optimize Synthetic Routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to 2-oxa-6-azaadamantane and its analogs, potentially identifying greener and more cost-effective routes. youtube.com

Predict Reactivity and Selectivity: Machine learning models can be developed to predict the regioselectivity and stereoselectivity of reactions involving the 2-oxa-6-azaadamantane scaffold, reducing the need for extensive experimental screening. cmu.eduresearchgate.netmdpi.com

| AI/ML Application | Potential Impact on 2-Oxa-6-azaadamantane Research |

| Predictive Biology | Faster identification of potential drug targets and lead compounds. |

| Retrosynthesis | Design of more efficient and sustainable synthetic routes. |

| Reactivity Prediction | Rational guidance for the selective functionalization of the scaffold. |

Expansion of Scaffold Utility in New Areas of Chemical Biology and Materials Science

The unique three-dimensional structure and physicochemical properties of the 2-oxa-6-azaadamantane scaffold make it an attractive building block for applications beyond traditional medicinal chemistry. nih.gov Future research is expected to explore its utility in the fields of chemical biology and materials science.

In Chemical Biology:

Molecular Probes: Functionalized 2-oxa-6-azaadamantane derivatives could be developed as molecular probes to study biological processes. Their rigid structure can provide a well-defined platform for the attachment of fluorophores, affinity tags, or reactive groups.

Scaffolds for Bioactive Conjugates: The scaffold can be used to construct bioconjugates where the adamantane (B196018) cage acts as a rigid linker or a modulator of the properties of the attached biomolecule. The incorporation of adamantane moieties has been shown to enhance the pharmacokinetic properties of drugs. nih.gov

In Materials Science:

Building Blocks for Polymers and MOFs: The rigid, well-defined geometry of 2-oxa-6-azaadamantane makes it a candidate for incorporation into polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net This could lead to materials with novel thermal, mechanical, or porous properties.

Supramolecular Chemistry: The ability of the scaffold to participate in non-covalent interactions could be exploited in the design of self-assembling systems and functional supramolecular structures.

The exploration of these emerging trends will undoubtedly lead to a deeper understanding of the fundamental properties of 2-oxa-6-azaadamantane hydrochloride and unlock its full potential in a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxa-6-azaadamantane hydrochloride, and what are their respective yields and limitations?

- Methodological Answer : The primary synthesis involves a two-step process. First, Pd/activated charcoal catalyzes the reaction of diiodide precursors in THF with triethylamine, yielding 2,6-dioxaadamantane (88% yield). In the second step, LiAlH₄ reduction of intermediate [17] in refluxing THF produces 2-Oxa-6-azaadamantane with 68% yield on a multigram scale. Limitations include the failure of catalytic hydrogenation for CN group cleavage, necessitating LiAlH₄, which poses safety risks. Scaling beyond tens of grams requires advanced flow chemistry setups .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Structural characterization relies on X-ray diffraction (XRD) to resolve cage geometry and heteroatom placement. Purity assessment can employ HPLC (e.g., C18 columns with phosphate buffer-methanol mobile phases) and NMR spectroscopy (¹H/¹³C) to confirm functional group integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA-compliant guidelines:

- Training : All personnel must undergo hazard-specific training, review SDS documentation, and demonstrate proficiency in decontamination and emergency procedures.

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling.

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation for ingestion/inhalation .

Q. How should researchers design experiments to assess the stability of this compound under various conditions?

- Methodological Answer : Conduct stress testing:

- Thermal Stability : Heat samples to 40–80°C and monitor decomposition via TLC or HPLC.

- Photolytic Stability : Expose to UV/visible light (ICH Q1B guidelines) and quantify degradation products.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 25–60°C. Use kinetic modeling to estimate shelf life .

Advanced Research Questions

Q. How can researchers address the challenges in functionalizing this compound due to cage structure deactivation?

- Methodological Answer : The introduction of heteroatoms (N, O) deactivates C–H bonds, reducing reactivity. Strategies include:

- Nucleophile Screening : Test stronger nucleophiles (e.g., Grignard reagents) under milder conditions to bypass steric hindrance.

- Directed C–H Activation : Use transition-metal catalysts (e.g., Pd, Rh) with directing groups to target specific cage positions.

- Computational Guidance : Employ DFT calculations to predict reactive sites and transition states .

Q. What experimental strategies can be employed to scale up the synthesis while maintaining yield and purity?

- Methodological Answer : For multigram synthesis:

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- In-situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction control.

- Workflow Optimization : Optimize LiAlH₄ stoichiometry and quenching protocols to minimize impurities .

Q. In cases of contradictory catalytic outcomes (e.g., hydrogenation vs. LiAlH₄ reduction), how should researchers approach mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Compare reaction rates under varying conditions (temperature, pressure) to identify rate-limiting steps.

- Intermediate Trapping : Use cryogenic quenching or in-situ NMR to isolate and characterize intermediates.

- Isotopic Labeling : Introduce ²H or ¹³C labels to track bond cleavage pathways during hydrogenation .

Q. How can computational modeling aid in predicting reactive sites for targeted functionalization?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate cage flexibility and solvent interactions to identify accessible sites.

- Electrostatic Potential Mapping : Visualize electron-deficient regions susceptible to nucleophilic attack.

- Docking Studies : Model substrate-catalyst interactions to design site-specific modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.